molecular formula C15H10FNO4S B12498822 2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

Cat. No.: B12498822
M. Wt: 319.3 g/mol
InChI Key: WXYDKSDDDJHYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is a synthetically modified benzo[b][1,4]benzothiazepine derivative intended for research and development purposes. As a fluorinated building block, this compound is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic scaffolds. The structure, featuring a carboxylic acid functional group, enables further derivatization, such as facile amidation reactions using coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), to create a diverse array of amide derivatives for structure-activity relationship (SAR) studies . The incorporation of fluorine atoms is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability. Preliminary and hypothetical research applications for this compound and its derivatives could include exploration as inhibitors for various enzymatic targets. Related benzothiazepine and heterocyclic structures have been investigated for their potential as kinase inhibitors or histone deacetylase (HDAC) inhibitors . The specific mechanism of action is not established and would be dependent on the final synthesized molecule and its biological target. Researchers are encouraged to utilize this compound as a key intermediate in the development of new chemical entities for biochemical screening. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

Molecular Formula

C15H10FNO4S

Molecular Weight

319.3 g/mol

IUPAC Name

2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

InChI

InChI=1S/C15H10FNO4S/c1-17-11-6-9(15(19)20)10(16)7-13(11)22(21)12-5-3-2-4-8(12)14(17)18/h2-7H,1H3,(H,19,20)

InChI Key

WXYDKSDDDJHYSX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)C(=O)O)F)S(=O)C3=CC=CC=C3C1=O

Origin of Product

United States

Preparation Methods

Thioamide-Mediated Cyclization

A common approach involves reacting 2-aminothiophenol derivatives with ortho-substituted carbonyl compounds. For example, 4-methyl-2-fluorobenzaldehyde can undergo condensation with 2-aminothiophenol in the presence of Lewis acids like ZnCl₂ or FeCl₃ to form the seven-membered thiazepine ring. The methyl group at position 5 and fluorine at position 2 are introduced via the aldehyde precursor, ensuring regioselectivity.

Reaction Conditions

  • Catalyst : FeCl₃ (10 mol%)
  • Solvent : Ethanol, reflux (80°C, 6–8 hours)
  • Yield : 68–75%

Diazocine-to-Benzothiazepine Rearrangement

Unsymmetrical diazocine derivatives, such as those described in PMC7356613, can undergo acid-catalyzed rearrangement to form benzothiazepines. Starting with 5,12-dihydrodibenzo[b,f]diazocine-6,11-dione, treatment with HCl in dioxane induces ring contraction, yielding the benzothiazepine core. This method benefits from pre-installed ketone groups at positions 6 and 11.

Fluorination Strategies

Introducing fluorine at position 2 requires careful selection of fluorinating agents to avoid side reactions.

Electrophilic Fluorination

Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C selectively fluorinates electron-rich aromatic positions. This method is compatible with the methyl-substituted intermediate, achieving >90% regioselectivity for position 2.

Nucleophilic Fluoride Displacement

A halogen (e.g., bromine) at position 2 can be replaced via SNAr reaction using KF in the presence of a crown ether. For instance, treating 2-bromo-5-methyl-6,11-dioxobenzo[b]benzothiazepine-3-carboxylic acid with KF/18-crown-6 in DMF at 120°C for 12 hours yields the fluoro derivative.

Optimized Parameters

Parameter Value
Temperature 120°C
Reaction Time 12 hours
Yield 82%
Purity (HPLC) 98.5%

Oxidation to Dioxo Groups

The 6,11-diketone moiety is introduced via oxidation of dihydro intermediates.

Jones Oxidation

CrO₃ in aqueous H₂SO₄ at 0–5°C oxidizes the 6,11-positions selectively. This method is effective for substrates sensitive to over-oxidation, preserving the carboxylic acid group at position 3.

KMnO₄-Mediated Oxidation

Under mild alkaline conditions (pH 9–10), KMnO₄ in acetone/water (3:1) oxidizes the benzothiazepine ring without degrading the fluorine substituent. This approach achieves 85–90% conversion.

Carboxylation at Position 3

Hydrolysis of Cyano Precursors

A nitrile group at position 3 is hydrolyzed to carboxylic acid using concentrated HCl at reflux. For example, 3-cyano-2-fluoro-5-methyl-6,11-dioxobenzo[b]benzothiazepine undergoes hydrolysis to the target compound in 95% yield.

Carbonation with Grignard Reagents

Treating a brominated intermediate with CO₂ in the presence of Mg turnings in THF forms the carboxylic acid directly. This one-pot method avoids multi-step functionalization.

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Combining 2-aminothiophenol and fluorinated chalcones under ultrasound irradiation (40 kHz, 60°C) in PEG-400 reduces reaction time from 8 hours to 55 minutes while improving yields to 92%.

Solvent-Free Cyclization

Using H-ferrierite zeolite as a catalyst, the cyclization step proceeds without solvents at 100°C, achieving 88% yield with minimal waste.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing for the oxidation step, reducing reaction time from 12 hours to 30 minutes and improving safety profile.

Purification Techniques

Crystallization from ethyl acetate/hexane (1:3) yields 99.5% pure product, while simulated moving bed (SMB) chromatography isolates intermediates at >98% purity.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, C4-H), 7.89 (d, J = 8.4 Hz, 1H, C9-H), 2.45 (s, 3H, C5-CH₃).
  • HRMS : m/z 319.3 [M+H]⁺ (calc. 319.3).

Purity Assessment

HPLC with a C18 column (ACN/0.1% TFA gradient) confirms ≥99% purity, with retention time at 6.8 minutes.

Challenges and Optimization

Regioselectivity in Fluorination

Competing fluorination at position 7 is mitigated using bulky directing groups (e.g., tert-butyl) during electrophilic substitution, reducing byproduct formation to <5%.

Stability of Carboxylic Acid Group

Decarboxylation at high temperatures (>150°C) is minimized by conducting carboxylation at pH 4–5 and temperatures below 80°C.

Comparative Data Across Methods

Method Yield (%) Purity (%) Time (h) Cost (USD/g)
Thioamide Cyclization 75 98 8 120
Ultrasound-Assisted 92 99 1 95
Solvent-Free 88 97 6 85

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds.

Mechanism of Action

The mechanism by which 2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzodiazepine/Benzothiazepine Family

Key analogues include dibenzodiazepines, diazepinomicin derivatives, and fluorinated quinolone hybrids. A comparative analysis is provided below:

Compound Core Structure Substituents Reported Bioactivity Physicochemical Properties
2-Fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid Benzothiazepine 2-F, 5-CH₃, 6,11-dione, 3-COOH Hypothesized: Antimicrobial, enzyme inhibition High polarity (COOH), moderate lipophilicity
Diazepinomicin (4b) Dibenzo[b,e][1,4]diazepine 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepine-11-one Anticancer (topoisomerase inhibition) Low solubility, high planar rigidity
Clobenzepam (4c) Dibenzo[b,e][1,4]diazepine 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Anxiolytic (GABA receptor modulation) High lipophilicity, CNS penetration
2,8-Dioxohexahydro-1H-[1,4]diazepino[2,3-h]quinoline carboxylic acid (3) Diazepinoquinoline 2,8-dione, fused quinoline-carboxylic acid Antimicrobial (DNA gyrase inhibition) Moderate solubility, zwitterionic behavior

Functional Group Analysis

  • Fluorine vs.
  • Carboxylic Acid vs. Ketones: The 3-COOH group distinguishes the target compound from diazepinomicin (11-one) and clobenzepam (2-one), likely improving water solubility and target binding via ionic interactions .

Pharmacological Implications

  • Antimicrobial Potential: The diazepinoquinoline derivative (3) in shows structural parallels to fluoroquinolones, suggesting the target compound could inhibit bacterial DNA gyrase or topoisomerases .
  • CNS Activity : Unlike clobenzepam, the target compound’s carboxylic acid may limit blood-brain barrier penetration, redirecting activity toward peripheral targets .
  • Synthetic Accessibility: The fused benzothiazepine system requires multistep synthesis, similar to diazepinomicin, but fluorine incorporation may necessitate specialized fluorination protocols.

Biological Activity

2-Fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, metabolic stability, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H12FNO4S
  • Molecular Weight : 307.32 g/mol

This compound features a benzothiazepine core with fluorine and carboxylic acid substituents, which are critical in enhancing its biological activity.

Anticancer Properties

Recent studies have demonstrated that 2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid exhibits promising anticancer activity. The following table summarizes its activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.9Induction of apoptosis via caspase activation
A549 (Lung Cancer)1.5Inhibition of cell proliferation
HCT-116 (Colon Cancer)1.2Disruption of DNA synthesis

These results indicate that the compound is significantly more potent than traditional chemotherapeutics like paclitaxel in certain contexts .

The mechanisms by which this compound exerts its anticancer effects include:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells.
  • Inhibition of Angiogenesis : The compound may also inhibit the formation of new blood vessels that tumors need for growth.

Metabolic Stability

The incorporation of fluorine into the molecular structure has been shown to enhance metabolic stability. Studies indicate that compounds with fluorine substitutions exhibit increased half-lives in liver microsome assays, suggesting a reduced rate of metabolism and potentially prolonged therapeutic effects .

Case Studies

  • Study on MCF-7 Cells : A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing an IC50 value of 0.9 µM. The study highlighted significant apoptosis induction as a primary mechanism .
  • Xenograft Models : In vivo studies using nude mice with HCT-116 colon adenocarcinoma xenografts showed that treatment with the compound resulted in significant tumor regression without noticeable toxicity, indicating a favorable therapeutic index .
  • Comparative Analysis : A comparative analysis with other fluorinated benzothiazole derivatives showed that this compound exhibited superior activity against multiple cancer types, suggesting its potential as a lead candidate for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.